Treprostinil
描述
Treprostinil is a prostacyclin analogue used in the treatment of pulmonary arterial hypertension (PAH). It is a stable molecule that can be administered through various routes, including continuous subcutaneous infusion, intravenous infusion, and inhalation, providing flexibility in treatment options for patients. Treprostinil has been shown to improve exercise capacity, clinical state, functional class, pulmonary hemodynamics, and quality of life in patients with PAH . It is also effective in treating other conditions such as digital ulcers in patients with systemic sclerosis and chronic thromboembolic pulmonary hypertension (CTEPH) .
Synthesis Analysis
The synthesis of treprostinil involves a regio- and stereocontrolled Dieckmann cyclization approach, which has been developed to create a novel, natural-product-like scaffold inspired by treprostinil. This approach has been utilized to synthesize diverse 15-membered macrocyclic compounds, which can be further modified to explore various chiral side chain groups within the ring .
Molecular Structure Analysis
Treprostinil has a complex molecular structure that allows it to bind with high affinity to several human prostanoid receptors. It has high affinity for the DP1, EP2, and IP receptors, which are all associated with vasodilatory effects. This binding profile suggests that treprostinil can exert its therapeutic effects through multiple pathways, potentially offering advantages over other prostacyclin analogues .
Chemical Reactions Analysis
Treprostinil's chemical reactions within the body involve interactions with various prostanoid receptors. It activates the IP receptor, which leads to vasodilation and inhibition of platelet aggregation. Additionally, treprostinil is a potent agonist for the DP1 and EP2 receptors, which also contribute to its vasodilatory effects. The activation of these receptors results in elevated cyclic AMP levels, promoting smooth muscle relaxation and anti-inflammatory effects .
Physical and Chemical Properties Analysis
Treprostinil's physical and chemical properties allow it to be stable at room temperature and neutral pH, with a longer plasma half-life compared to its precursor, epoprostenol. These properties facilitate its administration through different routes and contribute to its effectiveness in treating PAH. The stability and half-life of treprostinil are crucial for its continuous infusion, which is necessary for maintaining therapeutic levels in the bloodstream .
Relevant Case Studies
Several clinical trials and case studies have demonstrated the efficacy and safety of treprostinil in treating PAH and related conditions. A double-blind, randomized, placebo-controlled trial showed that treprostinil significantly improved exercise capacity, dyspnea, signs and symptoms of pulmonary hypertension, and hemodynamics in patients with PAH . Another study highlighted the benefits of treprostinil in patients with PAH associated with connective tissue disease, showing improvements in exercise capacity, symptoms, and hemodynamics . Additionally, treprostinil has been studied for the treatment of severe non-operable CTEPH, where it was found to be safe and improved exercise capacity . These case studies underscore the therapeutic potential of treprostinil across various manifestations of pulmonary hypertension.
科学研究应用
1. Treprostinil in Pulmonary Arterial Hypertension (PAH)
- Oral Treprostinil for PAH Treatment : Treprostinil diolamine, an oral formulation, was explored for its efficacy in PAH patients receiving background therapy with endothelin receptor antagonists (ERAs) and phosphodiesterase type 5 inhibitors (PDE-5Is). The study found no significant improvement in exercise capacity with oral treprostinil addition (Tapson et al., 2013).
- Inhaled Treprostinil : Inhaled treprostinil demonstrated significant improvements in exercise capacity and quality of life for PAH patients when added to oral bosentan or sildenafil therapy (Levarge & Channick, 2012).
2. Treprostinil in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
- Subcutaneous Treprostinil in CTEPH : A study showed that subcutaneous treprostinil improved exercise capacity in patients with severe non-operable CTEPH, highlighting its potential as a treatment option (Sadushi-Koliçi et al., 2019).
3. Treprostinil in End-Stage Liver Disease (ESLD) with PAH
- Continuous Intravenous Treprostinil : Treprostinil has been used in ESLD patients with PAH, showing safe and effective results in reducing pulmonary arterial pressure and improving conditions for liver transplantation (Sakai et al., 2009).
4. Mechanisms of Action in PAH
- Anti-Remodelling Effects : Treprostinil showed significant effects in reducing the proliferation of pulmonary arterial smooth muscle cells and suppressing the production of remodeling factors like TGF-β1 and CTGF, suggesting its role in reducing arterial wall remodeling in PAH patients (Lambers et al., 2018).
5. Treprostinil in Neonatal Pulmonary Hypertension
- Efficacy on Extracorporeal Membrane Oxygenation (ECMO) Support : Treprostinil usage in neonates with pulmonary hypertension on ECMO showed clinically therapeutic concentrations, improving right ventricular function and stabilizing the need for vasopressor support without adverse effects (De Bie et al., 2020).
6. Pharmacokinetics and Drug Interactions
- Interaction with Sildenafil : A study found no significant pharmacokinetic interaction between treprostinil diolamine and sildenafil, suggesting their combined usage in PAH therapy (Gotzkowsky et al., 2013).
安全和危害
未来方向
Inhaled treprostinil is currently the most effective treatment for PH-ILD, leading to its recent approval by the Food and Drug Administration as the first therapeutic option for this population . The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for this population .
属性
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJMKGZZBBTTOY-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
289480-64-4 (Sodium salt) | |
Record name | Treprostinil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901021654 | |
Record name | Treprostinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Treprostinil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.31e-03 g/L | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Treprostinil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways. | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Treprostinil | |
CAS RN |
81846-19-7 | |
Record name | Treprostinil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Treprostinil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Treprostinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TREPROSTINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Treprostinil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90-100°C | |
Record name | Treprostinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。